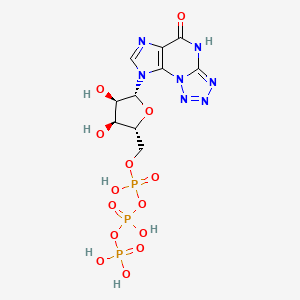
Tetrazolo-oxo-purine nucleoside triphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrazolo-oxo-purine nucleoside triphosphate is a synthetic compound that belongs to the class of modified nucleoside triphosphates. These compounds are essential in various biological processes, including DNA and RNA synthesis, and have significant applications in scientific research and medicine. The unique structure of this compound, which includes a tetrazole ring fused to an oxo-purine base, makes it a valuable tool in biochemical studies and therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tetrazolo-oxo-purine nucleoside triphosphate typically involves multiple steps, starting with the preparation of the tetrazole ring and its subsequent attachment to the oxo-purine base. Common reagents used in these reactions include sodium azide, copper (I) iodide, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the successful formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity of the compound. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis process and verify the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Tetrazolo-oxo-purine nucleoside triphosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired modifications .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .
Wissenschaftliche Forschungsanwendungen
Tetrazolo-oxo-purine nucleoside triphosphate has a wide range of applications in scientific research:
Chemistry: In chemistry, it is used as a building block for the synthesis of modified nucleic acids and as a probe for studying enzymatic mechanisms .
Biology: In biological research, it serves as a tool for investigating DNA and RNA synthesis, as well as for studying the effects of nucleotide modifications on cellular processes .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its role in cancer treatment and as an antiviral agent .
Industry: In the industrial sector, it is used in the production of diagnostic reagents and as a component in various biochemical assays .
Wirkmechanismus
The mechanism of action of tetrazolo-oxo-purine nucleoside triphosphate involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid synthesis. This interference can lead to the inhibition of cellular replication and transcription processes, making it a valuable tool in cancer and antiviral research . The compound targets specific enzymes involved in nucleotide metabolism, such as DNA polymerases and RNA polymerases, and can also affect signaling pathways related to cell growth and apoptosis .
Vergleich Mit ähnlichen Verbindungen
- 8-oxo-2’-deoxyguanosine triphosphate
- 2-hydroxy-2’-deoxyadenosine triphosphate
- 7,8-dihydro-8-oxoguanine
Comparison: Tetrazolo-oxo-purine nucleoside triphosphate is unique due to its tetrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. While compounds like 8-oxo-2’-deoxyguanosine triphosphate and 2-hydroxy-2’-deoxyadenosine triphosphate are also involved in nucleotide metabolism and have applications in cancer research, the presence of the tetrazole ring in this compound enhances its stability and specificity in biochemical assays .
Eigenschaften
CAS-Nummer |
77044-71-4 |
|---|---|
Molekularformel |
C10H14N7O14P3 |
Molekulargewicht |
549.18 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-oxo-4H-tetrazolo[5,1-b]purin-8-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H14N7O14P3/c18-5-3(1-28-33(24,25)31-34(26,27)30-32(21,22)23)29-9(6(5)19)16-2-11-4-7(20)12-10-13-14-15-17(10)8(4)16/h2-3,5-6,9,18-19H,1H2,(H,24,25)(H,26,27)(H2,21,22,23)(H,12,13,15,20)/t3-,5-,6-,9-/m1/s1 |
InChI-Schlüssel |
RHRPWIGJGVLBSI-UUOKFMHZSA-N |
Isomerische SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N4C(=NN=N4)NC2=O |
Kanonische SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N4C(=NN=N4)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


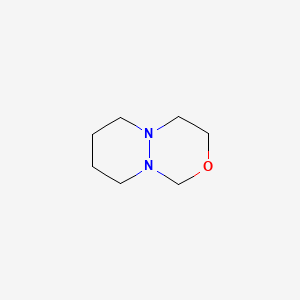
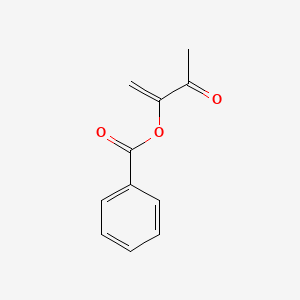
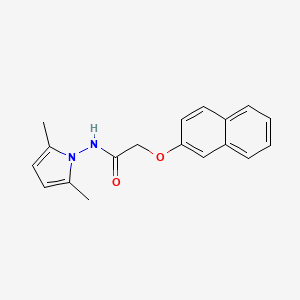
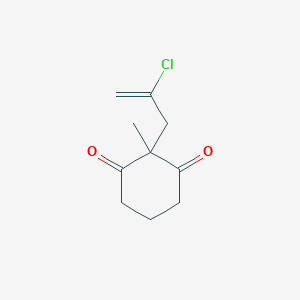
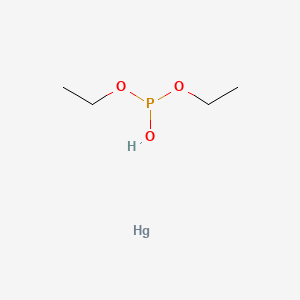
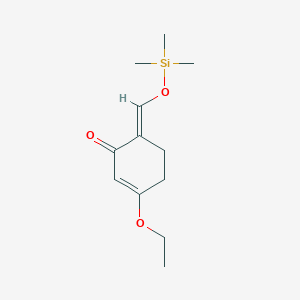
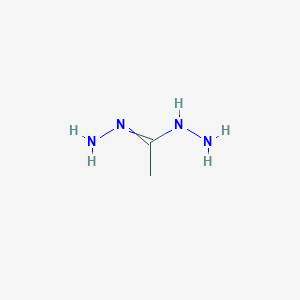
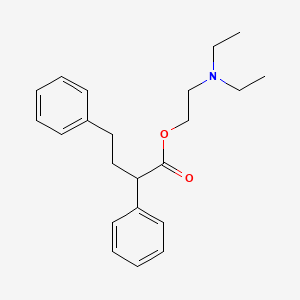
![1-[2-(Diphenylmethoxy)ethyl]azepane](/img/structure/B14454181.png)
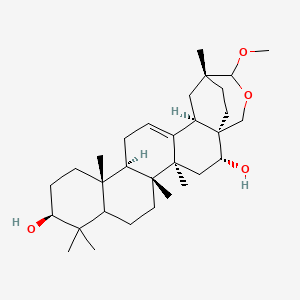


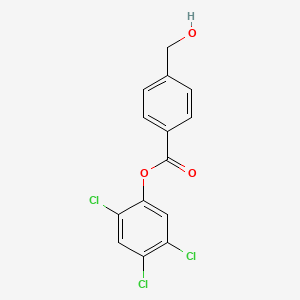
![Benzo[f]quinoxalin-6(2H)-one, 5-chloro-3,4-dihydro-](/img/structure/B14454197.png)
